molecular formula C9H11ClN2O3 B11817316 3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

Cat. No.: B11817316
M. Wt: 230.65 g/mol
InChI Key: WLKRZZMZLQWUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, hydroxy group, and two methoxy groups attached to a benzene ring, along with a carboximidamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reaction with an appropriate reagent to introduce the carboximidamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde.

    Reduction: Formation of 3-chloro-N’-hydroxy-4,5-dimethoxybenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is unique due to the presence of both a chloro group and a carboximidamide group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H11ClN2O3/c1-14-7-4-5(9(11)12-13)3-6(10)8(7)15-2/h3-4,13H,1-2H3,(H2,11,12)

InChI Key

WLKRZZMZLQWUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=NO)N)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.